molecular formula C13H11BrS B8546300 (2'-Bromo-[1,1'-biphenyl]-4-yl)(methyl)sulfane

(2'-Bromo-[1,1'-biphenyl]-4-yl)(methyl)sulfane

Cat. No. B8546300
M. Wt: 279.20 g/mol
InChI Key: XCJVARKQBNDASN-UHFFFAOYSA-N
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Patent
US05739166

Procedure details

Following the general procedure outlined in Synthetic Scheme IV, 33 g (140 mmol) of 1,2-dibromobenzene was reacted with 12 g (70 mmol) of 4-methylthiophenylboronic acid (Example 1, Step 2). Purification by silica gel chromatography with hexane gave 17.2 g (89%) of 1-bromo-2-[4-(methylthio)phenyl]benzene as a colorless oil: NMR (CDCl3) δ 2.53 (s, 3H), 7.16-7.23 (m, 1H), 7.28-7.39 (m, 6H), 7.66 (d, J=8 Hz, 1H).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[Br:8].[CH3:9][S:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1>>[Br:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:14]1[CH:15]=[CH:16][C:11]([S:10][CH3:9])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)Br
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography with hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C1=CC=C(C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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